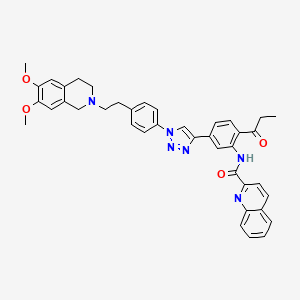

UR-MB108

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C40H38N6O4 |

|---|---|

Peso molecular |

666.8 g/mol |

Nombre IUPAC |

N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C40H38N6O4/c1-4-37(47)32-15-11-29(21-35(32)42-40(48)34-16-12-27-7-5-6-8-33(27)41-34)36-25-46(44-43-36)31-13-9-26(10-14-31)17-19-45-20-18-28-22-38(49-2)39(50-3)23-30(28)24-45/h5-16,21-23,25H,4,17-20,24H2,1-3H3,(H,42,48) |

Clave InChI |

KQTJIUOOFLJRAY-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C1=C(C=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)NC(=O)C6=NC7=CC=CC=C7C=C6 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MB-108 (C134)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-108, also known as C134, is a second-generation, genetically engineered oncolytic herpes simplex virus type 1 (HSV-1) under investigation for the treatment of malignant glioma, including recurrent glioblastoma (GBM).[1][2] Developed to address the challenges of treating this aggressive cancer, MB-108 employs a dual mechanism of action: direct oncolysis of tumor cells and stimulation of a robust anti-tumor immune response.[3] This document provides a detailed technical overview of the core mechanisms underpinning the therapeutic activity of MB-108.

Core Mechanism of Action: A Dual Approach

MB-108's therapeutic strategy is centered on two key genetic modifications that confer tumor-selective replication and enhanced immunogenicity. These modifications are the deletion of the neurovirulence gene, γ134.5, and the insertion of the human cytomegalovirus (HCMV) gene, IRS1.

Tumor-Selective Oncolysis

The primary mechanism of MB-108's direct anti-tumor activity is its ability to preferentially replicate within and lyse cancer cells. This selectivity is achieved through the deletion of the γ134.5 gene. In normal, healthy cells, viral infection triggers the interferon (IFN) signaling pathway, leading to the activation of protein kinase R (PKR). Activated PKR phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which results in a shutdown of protein synthesis, thereby preventing viral replication. The γ134.5 protein in wild-type HSV-1 counteracts this host defense mechanism. By deleting this gene, MB-108 is rendered susceptible to the antiviral state of normal cells and is unable to replicate.

In contrast, many cancer cells have dysregulated IFN signaling pathways, which prevents the effective activation of PKR. This impaired antiviral response allows MB-108 to replicate unchecked within the tumor cells, leading to their eventual lysis and the release of new viral progeny to infect neighboring cancer cells.

Furthermore, to enhance its replicative capacity within tumor cells, MB-108 is engineered to express the IRS1 gene from HCMV. The IRS1 protein serves to evade the PKR-mediated translational arrest, further ensuring robust viral protein synthesis and replication within the tumor microenvironment.

Immunomodulation: Transforming "Cold" Tumors into "Hot" Tumors

Beyond direct oncolysis, a critical component of MB-108's mechanism of action is its ability to stimulate a potent anti-tumor immune response. Glioblastomas are often characterized as immunologically "cold" tumors, with a microenvironment that suppresses immune activity. MB-108 infection of tumor cells leads to immunogenic cell death, resulting in the release of tumor-associated antigens (TAAs) and danger-associated molecular patterns (DAMPs). This, in turn, reshapes the tumor microenvironment by recruiting and activating innate and adaptive immune cells, including dendritic cells, natural killer cells, and T lymphocytes.[3]

Preclinical studies have shown that treatment with MB-108 leads to an influx of CD3+ and CD8+ effector T cells into the tumor.[1] This transformation of the tumor from an immune-suppressive to an immune-active state is crucial for generating a durable anti-tumor response. This immunomodulatory effect is particularly relevant for its use in combination with other immunotherapies, such as the CAR T-cell therapy MB-101 in the MB-109 regimen.[1]

Preclinical and Clinical Evidence

Preclinical Data

Preclinical models have demonstrated the superior anti-tumor efficacy of C134 (MB-108) compared to first-generation oncolytic HSVs.[3] Murine studies have shown that C134 effectively induces T cell and antigen-presenting cell responses, which are associated with improved survival.[3] While specific quantitative data on tumor volume reduction and survival statistics from these preclinical studies are not extensively published, the qualitative evidence supports MB-108's potent anti-glioma activity.

Clinical Trial Overview

MB-108 is currently being evaluated in a Phase 1 clinical trial (NCT03657576) for patients with recurrent malignant glioma.[1][2] The primary objectives of this trial are to assess the safety and tolerability of intratumorally administered MB-108. Early results from this trial indicate that MB-108 is active and well-tolerated in this patient population.[1]

| Clinical Trial Identifier | Phase | Indication | Intervention | Status | Key Findings (as of late 2025) |

| NCT03657576 | 1 | Recurrent Malignant Glioma | MB-108 (C134) | Active, not recruiting | Active and well-tolerated in patients with recurrent glioblastoma.[1][4] |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of MB-108 are not fully available in the public domain. However, based on related research, the methodologies likely employed include:

In Vivo Murine Glioblastoma Models

-

Tumor Implantation: Syngeneic mouse glioma cell lines (e.g., GL261) or human patient-derived xenografts are stereotactically implanted into the brains of immunocompetent or immunodeficient mice, respectively.

-

Intratumoral Administration: A specific dose of MB-108 (in plaque-forming units, PFU) is injected directly into the established tumor.[5][6] Treatment may consist of single or multiple injections.

-

Efficacy Assessment: Tumor growth is monitored over time using methods such as bioluminescence imaging or magnetic resonance imaging (MRI). Animal survival is a primary endpoint.

-

Immunohistochemistry (IHC): At the study endpoint, brain tissue is harvested, sectioned, and stained for immune cell markers (e.g., CD3, CD8) to assess the extent of immune cell infiltration into the tumor microenvironment.[7][8][9][10]

General Immunohistochemistry Protocol for CD8+ T-Cell Infiltration:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections (typically 4-5 μm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

-

Staining: Sections are incubated with a primary antibody against CD8, followed by a secondary antibody and a detection system (e.g., DAB chromogen).

-

Quantification: The number of CD8-positive cells is counted in multiple high-power fields to determine the density of infiltrating T cells.[7][9]

Conclusion

MB-108 (C134) represents a promising therapeutic agent for malignant glioma, leveraging a sophisticated, dual mechanism of action. By combining tumor-selective oncolysis with the potent stimulation of an anti-tumor immune response, MB-108 has the potential to overcome the therapeutic resistance often observed in glioblastoma. Ongoing clinical evaluation will be crucial in determining the full therapeutic benefit of this novel oncolytic virus, both as a monotherapy and in combination with other immunotherapies.

References

- 1. onclive.com [onclive.com]

- 2. Mustang Bio Announces Dosing of First Participant in Phase 1 Clinical Trial of MB-108 (Oncolytic Virus C134) to Treat Glioblastoma :: Mustang Bio, Inc. (MBIO) [ir.mustangbio.com]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. Trial of C134 in Patients With Recurrent GBM [clin.larvol.com]

- 5. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maximizing response to intratumoral immunotherapy in mice by tuning local retention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemical expression of programmed death-ligand 1 and CD8 in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CD8+ T-Cell Infiltrate in Newly Diagnosed Glioblastoma is Associated with Long-Term Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

UR-MB108: A Potent and Selective ABCG2 Inhibitor for Overcoming Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer. By actively effluxing a broad spectrum of chemotherapeutic agents from cancer cells, ABCG2 diminishes their intracellular concentration and therapeutic efficacy. Consequently, the development of potent and selective ABCG2 inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of cancer therapies. UR-MB108 has emerged as a highly promising small molecule inhibitor, demonstrating potent and selective inhibition of ABCG2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a tariquidar-related triazole that acts as a potent and selective inhibitor of the ABCG2 transporter.[1] Its primary mechanism involves the direct inhibition of the transporter's efflux function. This compound exhibits an ATPase-depressing effect on ABCG2.[1] ATP hydrolysis provides the energy for the conformational changes in ABC transporters necessary for substrate efflux. By dampening the ATPase activity, this compound effectively locks the transporter in a conformation that is unable to expel its substrates, leading to their intracellular accumulation.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay | Cell Line/System | Reference |

| ABCG2 Inhibition (IC50) | 79 nM | Hoechst 33342 Efflux Assay | ABCG2-overexpressing cells | [1][2] |

| Selectivity vs. ABCB1 | >100-fold | Calcein-AM Efflux Assay | ABCB1-overexpressing cells | [3] |

| Selectivity vs. ABCC1 | Inactive | Calcein-AM Efflux Assay | ABCC1-overexpressing cells | [3] |

| ATPase Activity | Depressing effect | Vanadate-sensitive ATPase assay | ABCG2-expressing membranes | [1] |

| Plasma Stability | Stable | In vitro plasma incubation | --- | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ABCG2 inhibitors like this compound. The following sections provide protocols for key experiments.

Hoechst 33342 Efflux Assay (for ABCG2 Inhibition)

This assay measures the ability of a compound to inhibit the ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342.

Materials:

-

ABCG2-overexpressing cells (e.g., MCF-7/Topo) and parental cells.

-

Hoechst 33342 dye.

-

This compound and other test compounds.

-

Fumitremorgin C (FTC) or Ko143 as a positive control inhibitor.

-

Culture medium (e.g., RPMI 1640 with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader or flow cytometer.

Protocol:

-

Seed ABCG2-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound or control compounds in culture medium for 1-2 hours at 37°C.

-

Add Hoechst 33342 to a final concentration of 5 µg/mL to each well.

-

Incubate the plate at 37°C for 90 minutes in the dark.

-

Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Add fresh, pre-warmed medium with or without the inhibitor to the wells.

-

Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm) or a flow cytometer.

-

The increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of ABCG2 efflux. IC50 values are calculated from the dose-response curves.[4][5]

Vanadate-Sensitive ATPase Assay

This assay determines the effect of a compound on the ATP hydrolysis activity of ABCG2.

Materials:

-

Membrane vesicles from cells overexpressing ABCG2.

-

ATP, MgCl2, and sodium orthovanadate (Na3VO4).

-

This compound and other test compounds.

-

Molybdate-based reagent for phosphate detection.

-

96-well plates.

-

Spectrophotometer.

Protocol:

-

Prepare a reaction mixture containing assay buffer, membrane vesicles, and the test compound (this compound) at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of ATP and MgCl2.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Determine the amount of inorganic phosphate (Pi) released using a molybdate-based colorimetric method, measuring the absorbance at a specific wavelength (e.g., 620-850 nm).

-

The vanadate-sensitive ATPase activity is calculated as the difference between the activity in the absence and presence of vanadate, a general P-type ATPase inhibitor. A decrease in this activity in the presence of this compound indicates an ATPase-depressing effect.[6][7]

Cytotoxicity Assay (MTT Assay for Reversal of Resistance)

This assay assesses the ability of an inhibitor to sensitize ABCG2-overexpressing cells to a chemotherapeutic agent.

Materials:

-

ABCG2-overexpressing resistant cells (e.g., MCF-7/Topo, NCI-H460/MX20) and their parental sensitive counterparts.

-

Chemotherapeutic agent (e.g., mitoxantrone, topotecan).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Protocol:

-

Seed both resistant and sensitive cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of this compound.

-

Incubate the plates for 72 hours at 37°C.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. The shift in the IC50 value of the chemotherapeutic agent in the presence of this compound indicates the reversal of resistance. The fold-reversal (FR) is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.[8][9]

Visualizations

Signaling Pathway

Inhibition of ABCG2 can be influenced by various cellular signaling pathways. The PI3K/Akt pathway, for instance, has been shown to regulate ABCG2 expression and its localization to the cell membrane.[3][10] Inhibiting this pathway can lead to a reduction in ABCG2-mediated drug resistance.

References

- 1. Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. ABCG2 (breast cancer resistance protein/mitoxantrone resistance-associated protein) ATPase assay: a useful tool to detect drug-transporter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

UR-MB108: A Technical Guide to its Potent and Selective BCRP Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-MB108, also identified as compound 57 in the primary literature, has emerged as a highly potent and selective inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, more commonly known as the Breast Cancer Resistance Protein (BCRP).[1] This technical guide provides a comprehensive overview of the BCRP inhibition potency of this compound, including detailed experimental protocols and a summary of its quantitative data. Its high affinity and selectivity make it a valuable tool for researchers studying BCRP-mediated multidrug resistance and for drug development professionals seeking to overcome this significant challenge in cancer therapy and other pharmacological contexts.

Quantitative Data on BCRP Inhibition

The inhibitory potency of this compound against BCRP has been rigorously quantified, demonstrating its standing as one of the most potent inhibitors described to date.[1]

| Compound | Target | Assay | IC50 (nM) | Selectivity | Reference |

| This compound (Compound 57) | ABCG2 (BCRP) | Hoechst 33342 Transport Assay | ~80 (79 nM) | Highly selective for ABCG2 over ABCB1 | [1] |

Mechanism of Action

This compound exerts its inhibitory effect on BCRP through an ATPase-depressing mechanism.[1] Cryo-electron microscopy studies of a related analog suggest that these inhibitors lock the transporter in an inward-facing conformation.[1] This conformational lock prevents the ATP hydrolysis that is essential for the transport cycle, thereby inhibiting the efflux of BCRP substrates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Hoechst 33342 Transport Assay for BCRP Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.

Materials:

-

Cells overexpressing human BCRP (e.g., HEK293-ABCG2)

-

Hoechst 33342 dye

-

Test compound (this compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Positive control inhibitor (e.g., Ko143)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the BCRP-overexpressing cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer.

-

Assay Initiation:

-

Wash the cells with assay buffer.

-

Add the various concentrations of this compound or control inhibitor to the respective wells.

-

Add Hoechst 33342 to all wells at a final concentration determined to be optimal for the specific cell line and instrument.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only buffer and Hoechst 33342.

-

Normalize the data to the control wells (cells with Hoechst 33342 but no inhibitor) representing 0% inhibition and wells with a saturating concentration of a potent inhibitor representing 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

ABCG2 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by BCRP in the presence of a test compound to determine if it stimulates or inhibits the transporter's ATPase activity.

Materials:

-

Inside-out membrane vesicles prepared from cells overexpressing human BCRP

-

Test compound (this compound)

-

ATP

-

Assay buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, 0.5 mM EGTA, pH 7.0)

-

Sodium orthovanadate (a non-specific ATPase inhibitor)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., molybdenum blue-based reagent)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Vesicle Preparation: Thaw the BCRP-containing membrane vesicles on ice.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, this compound at various concentrations, and the membrane vesicles.

-

Include control wells with no inhibitor and wells with sodium orthovanadate to measure the basal, non-BCRP ATPase activity.

-

-

Reaction Initiation: Initiate the reaction by adding a saturating concentration of ATP to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that disrupts the vesicles and chelates divalent cations (e.g., a solution containing sodium dodecyl sulfate and EDTA).

-

Phosphate Detection: Add the colorimetric reagent for detecting inorganic phosphate and allow the color to develop.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~650-850 nm) using a spectrophotometer.

-

Data Analysis:

-

Subtract the absorbance of the vanadate-treated wells (non-BCRP activity) from all other wells to determine the BCRP-specific ATPase activity.

-

Calculate the percentage of inhibition or stimulation of ATPase activity relative to the control wells without the inhibitor.

-

Plot the percentage of activity against the logarithm of the this compound concentration.

-

Conclusion

This compound is a highly potent and selective inhibitor of the BCRP transporter. Its well-characterized inhibitory activity, coupled with its stability, makes it an invaluable research tool for elucidating the role of BCRP in drug disposition and multidrug resistance. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro evaluation of this compound and other potential BCRP inhibitors. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore their potential clinical applications.

References

In-depth Technical Guide: Assessing Compound Stability in Blood Plasma

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The stability of a therapeutic candidate in blood plasma is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical efficacy. A compound that rapidly degrades in the bloodstream is unlikely to achieve the necessary therapeutic concentrations at its target site. This guide provides a detailed framework for evaluating the stability of a novel compound in blood plasma, a crucial step in the drug discovery and development process. While specific data for a compound designated "UR-MB108" is not publicly available, this document outlines the universal principles and methodologies applied in such stability assessments.

Key Parameters in Plasma Stability Assessment

The primary goal of in vitro plasma stability studies is to quantify the rate at which a compound is eliminated and to identify the mechanisms of its degradation. The key parameters measured are:

-

Half-life (t½): The time required for the concentration of the compound in plasma to decrease by half. This is a fundamental indicator of its persistence in circulation.[1][2][3]

-

Degradation Products/Metabolites: The identification of molecules resulting from the compound's breakdown in plasma. This provides insights into the metabolic pathways involved.[4][5]

Experimental Protocols for Plasma Stability Assessment

A standardized workflow is essential for obtaining reliable and reproducible plasma stability data. The following protocol outlines the key steps involved.

Sample Preparation and Incubation

-

Plasma Collection: Blood is typically collected in tubes containing an anticoagulant (e.g., EDTA, heparin, or sodium citrate) to prevent clotting.[6] The blood is then centrifuged to separate the plasma from blood cells.

-

Compound Spiking: The test compound is added to the plasma at a known concentration. It is crucial to ensure that the solvent used to dissolve the compound does not adversely affect plasma components.

-

Incubation: The spiked plasma samples are incubated at a physiological temperature, typically 37°C, to mimic in vivo conditions.[7] Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to be analyzed.

Sample Processing

To stop the degradation process and prepare the samples for analysis, proteins in the plasma are precipitated and removed. This is often achieved by adding an organic solvent like acetonitrile or methanol.[8][9][10][11] The sample is then centrifuged, and the supernatant containing the remaining compound is collected for analysis.

Analytical Quantification

The concentration of the parent compound remaining at each time point is measured using a sensitive and specific analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10][12]

-

Chromatographic Separation: The compound of interest is separated from other plasma components on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column.

-

Mass Spectrometric Detection: The mass spectrometer provides highly selective and sensitive detection of the compound, allowing for accurate quantification even at low concentrations.

Data Presentation and Analysis

The quantitative data obtained from the analytical measurements are used to determine the stability of the compound.

Table 1: Example Data for Compound Stability in Human Plasma

| Time (minutes) | Concentration (ng/mL) | Percent Remaining |

| 0 | 1000 | 100% |

| 15 | 750 | 75% |

| 30 | 560 | 56% |

| 60 | 310 | 31% |

| 120 | 100 | 10% |

The percentage of the compound remaining at each time point is plotted against time, and the half-life is calculated from the slope of the line, assuming first-order kinetics.

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates a typical workflow for assessing plasma stability.

Caption: Workflow for in vitro plasma stability assessment.

Signaling Pathway Analysis

Should a compound's target and mechanism of action be known, visualizing the relevant signaling pathway can provide context for its therapeutic effect. For instance, if a hypothetical compound were to inhibit a G-protein coupled receptor (GPCR), the following diagram illustrates a simplified GPCR signaling cascade.

Caption: Simplified G-Protein Coupled Receptor signaling pathway.

Conclusion

The assessment of a compound's stability in blood plasma is a cornerstone of preclinical drug development. A thorough and well-documented stability profile, including half-life determination and identification of degradation products, is essential for predicting in vivo behavior and guiding further development. While specific information on "this compound" is not available, the methodologies and principles outlined in this guide provide a robust framework for the plasma stability evaluation of any novel therapeutic agent.

References

- 1. [PDF] Plasma terminal half-life. | Semantic Scholar [semanticscholar.org]

- 2. Plasma terminal half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological half-life - Wikipedia [en.wikipedia.org]

- 4. Fibrin degradation product - Wikipedia [en.wikipedia.org]

- 5. Fibrin Degradation Products (FDP): What Is it? [healthline.com]

- 6. FDP (Fibrin Degradation Products) - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]

- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 11. Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UR-MB108, a novel, potent, and selective tariquidar-related triazole inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). Developed as a metabolically stable analog of earlier tariquidar derivatives, this compound represents a significant advancement in the pursuit of overcoming multidrug resistance in oncology and understanding the physiological roles of ABCG2. This document details the synthesis, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ABC transporters, which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. ABCG2 is a key member of this transporter family, implicated in the resistance to numerous clinically important agents, including topotecan, mitoxantrone, and various tyrosine kinase inhibitors.

Tariquidar and its analogs have been extensively studied as potent inhibitors of P-glycoprotein (ABCB1) and, to some extent, ABCG2. However, clinical development has been hampered by issues such as toxicity and metabolic instability, often due to labile ester and amide moieties within their structures. The development of this compound aimed to address these limitations through bioisosteric replacement of these vulnerable groups with a more stable triazole core, leading to a highly potent and selective ABCG2 inhibitor with improved plasma stability.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process that strategically replaces the labile amide and ester groups of previous tariquidar analogs.[1] The key steps involve a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click" reaction, to form the stable triazole core, followed by a Sugasawa reaction to introduce the acyl group.[1]

Detailed Synthetic Protocol:

The synthesis of this compound (referred to as compound 57 in the primary literature) is based on the procedures described by Antoni et al. (2020). The process begins with the synthesis of key intermediates, followed by the crucial CuAAC and Sugasawa reactions.

Note: This is a summarized representation. For a complete, step-by-step synthesis with characterization data, it is imperative to consult the original publication: Antoni, F., Bause, M., Scholler, M., et al. (2020). Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP). European Journal of Medicinal Chemistry, 191, 112133.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the ABCG2 transporter. Its mechanism of action has been elucidated through several key experiments:

-

Direct Inhibition of Substrate Transport: this compound effectively blocks the efflux of known ABCG2 substrates, such as the fluorescent dye Hoechst 33342, from cells overexpressing the transporter. This leads to an accumulation of the substrate within the cells.

-

ATPase Depression: The activity of ABC transporters is fueled by the hydrolysis of ATP. This compound has been shown to have an ATPase-depressing effect on ABCG2.[1] This is consistent with a mechanism where the inhibitor locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[1]

References

The Role of ABCG2 in Multidrug Resistance: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer.[1][2] By functioning as an ATP-dependent efflux pump, ABCG2 actively removes a wide array of chemotherapeutic agents from cancer cells, thereby diminishing their cytotoxic efficacy.[3][4] This transporter is also strategically expressed in physiological barriers, such as the blood-brain barrier and the gastrointestinal tract, where it plays a crucial role in limiting drug absorption and distribution.[3][5] Overexpression of ABCG2 in tumors is frequently associated with poor clinical outcomes, making it a critical target for overcoming chemotherapy resistance.[6][7] This technical guide provides a comprehensive overview of the core aspects of ABCG2, including its structure, function, and mechanism of action. It further presents quantitative data on its substrates and inhibitors, detailed experimental protocols for its study, and an exploration of the key signaling pathways that regulate its expression.

ABCG2: Structure, Function, and Mechanism of Action

ABCG2 is a 72-kDa "half-transporter" protein that must homodimerize or oligomerize to form a functional unit.[5][8] Each monomer consists of a nucleotide-binding domain (NBD) and a transmembrane domain (TMD).[8] The NBD binds and hydrolyzes ATP, providing the energy for the conformational changes necessary for substrate transport.[9] The TMD, comprising six transmembrane helices, forms the translocation pathway for substrates.[8]

The transport cycle of ABCG2 is believed to follow an "alternating access" model. In its inward-facing conformation, the transporter has a high affinity for substrates from the cytoplasm or the inner leaflet of the plasma membrane.[8] Upon substrate and ATP binding, the NBDs dimerize, triggering a conformational change to an outward-facing state.[8][10] This change reduces the substrate-binding affinity, leading to the release of the substrate into the extracellular space.[8] Subsequent ATP hydrolysis and release of ADP and inorganic phosphate reset the transporter to its inward-facing conformation, ready for another transport cycle.

Quantitative Data: ABCG2 Substrates and Inhibitors

The efficacy of ABCG2-mediated drug efflux is quantifiable through kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for its substrates, and the half-maximal inhibitory concentration (IC50) for its inhibitors. This section presents a compilation of such data for various compounds.

Table 1: Anticancer Drug Substrates of ABCG2 and their IC50 Values

| Anticancer Drug | Cell Line | IC50 (nM) without Inhibitor | IC50 (nM) with Inhibitor | Fold Reversal | Reference |

| Mitoxantrone | NCI-H460/MX20 | 250 ± 30 | 20 ± 5 (with Sitravatinib) | 12.5 | [11] |

| Topotecan | NCI-H460/MX20 | 150 ± 20 | 15 ± 3 (with Sitravatinib) | 10 | [11] |

| SN-38 | NCI-H460/MX20 | 80 ± 10 | 8 ± 2 (with Sitravatinib) | 10 | [11] |

| Mitoxantrone | S1-M1-80 | 300 ± 40 | 30 ± 7 (with Sitravatinib) | 10 | [11] |

| Topotecan | S1-M1-80 | 200 ± 25 | 20 ± 4 (with Sitravatinib) | 10 | [11] |

| SN-38 | S1-M1-80 | 100 ± 15 | 10 ± 3 (with Sitravatinib) | 10 | [11] |

| Mitoxantrone | PLB/ABCG2 | 120 | 10 (with Primaquine derivative 1a) | 12 | [12] |

| Mitoxantrone | Hep G2 | 8670 ± 2650 | 1250 ± 800 (with Inhibitor 8) | 6.9 | [13] |

| Mitoxantrone | MCF7 (transfected) | 9920 ± 2320 | 2450 ± 1400 (with Inhibitor 8) | 4.0 | [13] |

| Doxorubicin | MCF-7 | 1150 ± 200 | 800 ± 230 (with QCe) | 1.4 | [14] |

| Cisplatin | MCF-7 | 25100 ± 60 | 12050 ± 1300 (with QCe) | 2.1 | [14] |

| Doxorubicin | SW480 | 1250 ± 200 | 950 ± 140 (with DMQCa) | 1.3 | [14] |

Table 2: Inhibitors of ABCG2 and their IC50 Values

| Inhibitor | Assay Method | IC50 (µM) | Reference |

| Febuxostat | Vesicle Transport (Urate) | 0.027 | [15] |

| Primaquine derivative 1a | Hoechst 33342 efflux | 0.7 - 1.0 | [12] |

| Primaquine derivative 1b | Hoechst 33342 efflux | 0.7 - 1.0 | [12] |

| Primaquine derivative 1d | Hoechst 33342 efflux | 0.7 - 1.0 | [12] |

| Fumitremorgin C | Hoechst 33342 efflux | 1 - 5 | [13] |

| Unnamed Inhibitor 8 | Hoechst 33342 accumulation | <1 (better than Ko143) | [13] |

| Unnamed Inhibitor 13a | Hoechst 33342 accumulation | <1 (better than Ko143) | [13] |

| Unnamed Inhibitor 30 | Hoechst 33342 accumulation | <1 (better than Ko143) | [13] |

Experimental Protocols

ABCG2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCG2, which is stimulated by its substrates.

Materials:

-

Membrane vesicles containing human ABCG2

-

Assay Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, 0.1 mM EGTA, pH 7.0)

-

ATP solution (5 mM)

-

Sodium orthovanadate (Na3VO4) solution (inhibitor of P-type ATPases)

-

Test compounds (substrates or inhibitors)

-

Phosphate detection reagent (e.g., based on malachite green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Thaw ABCG2-containing membrane vesicles on ice.

-

In a 96-well plate, add the desired concentration of the test compound to the assay buffer.

-

Add the membrane vesicles to the wells and incubate for 5 minutes at 37°C.

-

To determine the vanadate-sensitive ATPase activity, prepare parallel reactions with and without Na3VO4.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles overexpressing ABCG2.[16][17]

Materials:

-

Membrane vesicles containing human ABCG2

-

Transport Buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4)

-

ATP and AMP solutions

-

Radiolabeled or fluorescent substrate

-

Test compounds (inhibitors)

-

Stop/Wash Buffer (ice-cold)

-

96-well filter plate

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Thaw the membrane vesicles at 37°C for 1 minute and then place them on ice.[16]

-

Prepare a substrate mixture containing the radiolabeled or fluorescent substrate and the test compound in transport buffer.[16]

-

In a 96-well plate on ice, add the membrane vesicles to each well.[16]

-

Add the substrate mixture to the wells.

-

Initiate transport by adding either ATP (for active transport) or AMP (as a negative control) solution.

-

Incubate the plate at 37°C for a specific time.[16]

-

Stop the reaction by adding ice-cold Stop/Wash Buffer.[16]

-

Transfer the samples to a pre-wetted 96-well filter plate and apply a vacuum to separate the vesicles from the buffer.[16]

-

Wash the filters with ice-cold Stop/Wash Buffer.[16]

-

Determine the amount of substrate transported into the vesicles by measuring radioactivity or fluorescence.

-

ATP-dependent transport is calculated as the difference between the values obtained in the presence of ATP and AMP.[16]

Flow Cytometry-Based Drug Efflux Assay

This cell-based assay measures the ability of ABCG2 to efflux fluorescent substrates from intact cells.[18][19]

Materials:

-

Cancer cell line overexpressing ABCG2 and its parental control cell line

-

Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A, doxorubicin)[10][18]

-

ABCG2 inhibitor (e.g., Ko143, fumitremorgin C) as a positive control[18]

-

Test compounds (potential inhibitors)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with the test compound or a known inhibitor for a specific duration (e.g., 1 hour).

-

Add the fluorescent substrate to the cells and incubate for a defined period (e.g., 30-60 minutes) to allow for substrate accumulation.

-

Wash the cells with ice-cold PBS to remove the extracellular substrate.

-

Harvest the cells (e.g., by trypsinization) and resuspend them in ice-cold PBS.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

A decrease in intracellular fluorescence in ABCG2-overexpressing cells compared to parental cells indicates active efflux. Inhibition of this efflux by a test compound will result in increased intracellular fluorescence.

Signaling Pathways Regulating ABCG2 Expression

The expression and activity of ABCG2 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to modulate ABCG2 expression in cancer cells.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and drug resistance.[3][20] Activation of this pathway has been shown to upregulate ABCG2 expression.[3][21] Akt can phosphorylate and activate downstream transcription factors that bind to the ABCG2 promoter, leading to increased transcription.[3]

Caption: PI3K/Akt pathway leading to increased ABCG2 expression.

MAPK/ERK Signaling Pathway

The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and survival. The role of this pathway in regulating ABCG2 is complex and can be cell-type dependent, with reports suggesting both upregulation and downregulation.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized.[8] HIF-1α can directly bind to hypoxia-responsive elements (HREs) in the promoter region of the ABCG2 gene, leading to increased transcription and enhanced drug resistance.[1][8] This is a critical mechanism by which the tumor microenvironment promotes chemoresistance.

References

- 1. Hypoxia regulates ABCG2 activity through the activivation of ERK1/2/HIF-1α and contributes to chemoresistance in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABCG2 ATPase Assay [bio-protocol.org]

- 3. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl hydrocarbon receptor is a transcriptional activator of the human breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia regulates ABCG2 activity through the activivation of ERK1/2/HIF-1α and contributes to chemoresistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells [mdpi.com]

- 13. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carborane-Based ABCG2-Inhibitors Sensitize ABC-(Over)Expressing Cancer Cell Lines for Doxorubicin and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cell4pharma.com [cell4pharma.com]

- 17. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Flow cytometry-based approach to ABCG2 function suggests that the transporter differentially handles the influx and efflux of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]

- 21. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

UR-MB108: An In-Depth Technical Guide on its Effect on the ATPase Activity of ABCG2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), plays a pivotal role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. This process is powered by the hydrolysis of ATP, a reaction catalyzed by the transporter's ATPase domains. Consequently, inhibiting the ATPase activity of ABCG2 is a key strategy to overcome MDR. UR-MB108 has emerged as a potent and selective inhibitor of ABCG2-mediated transport. This technical guide provides a comprehensive overview of the effect of this compound on the ATPase activity of ABCG2, including available data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Finding: this compound Depresses ABCG2 ATPase Activity

This compound has been identified as a potent, selective, and stable inhibitor of ABCG2.[1][2] Studies have demonstrated that this compound exerts its inhibitory effect on the transport function of ABCG2 by depressing its ATPase activity.[1][2] This inhibitory action on ATP hydrolysis is a crucial aspect of its mechanism in reversing ABCG2-mediated multidrug resistance.

Quantitative Data

While the primary literature confirms the inhibitory effect of this compound on ABCG2's ATPase activity, specific quantitative data such as an IC50 value for ATPase inhibition is not explicitly detailed in the currently available abstracts. The primary focus of the key study was on the inhibition of ABCG2's transport function, for which a clear IC50 value has been determined.

| Compound | Target | Assay Type | IC50 (nM) | Effect on ATPase Activity | Reference |

| This compound | ABCG2 | Hoechst 33342 Transport Assay | 79 | Depressing | [1][2] |

Signaling and Functional Pathway

The function of ABCG2 is intrinsically linked to its ATPase cycle. The binding of ATP to the nucleotide-binding domains (NBDs) followed by hydrolysis provides the energy for a conformational change that results in the efflux of substrates. Inhibitors like this compound are thought to interfere with this cycle.

ABCG2 transport cycle and the inhibitory action of this compound.

Experimental Protocols

The determination of the effect of a compound on ABCG2's ATPase activity is a critical in vitro assay. Below is a detailed, generalized protocol based on established methodologies for measuring ABCG2 ATPase activity.

Objective:

To measure the rate of ATP hydrolysis by ABCG2 in the presence and absence of this compound to determine its effect on ATPase activity.

Materials:

-

ABCG2-expressing membranes: Vesicles prepared from cells overexpressing human ABCG2 (e.g., Sf9 insect cells or HEK293 cells).

-

Assay Buffer: Typically 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris (pH 7.0), 2 mM dithiothreitol (DTT), and 10 mM MgCl2.

-

ATP: Adenosine triphosphate solution (e.g., 100 mM).

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Sodium Orthovanadate (Na3VO4): A general inhibitor of P-type ATPases, used as a control to determine ABCG2-specific ATPase activity.

-

Phosphate Detection Reagent: A reagent to quantify the amount of inorganic phosphate (Pi) released, such as a molybdate-based colorimetric solution.

-

96-well plates: For conducting the assay.

-

Plate reader: To measure absorbance for colorimetric detection of phosphate.

Workflow Diagram:

Workflow for the ABCG2 ATPase Activity Assay.

Procedure:

-

Preparation:

-

Thaw the ABCG2-expressing membrane vesicles on ice.

-

Prepare serial dilutions of this compound in the assay buffer. Also, prepare control wells with buffer and solvent (DMSO) only.

-

For each concentration of this compound and for the controls, prepare two sets of reactions: one with and one without sodium orthovanadate (typically 1 mM).

-

-

Reaction Setup:

-

In a 96-well plate, add a specific amount of ABCG2 membranes (e.g., 5-10 µg of total protein) to each well.

-

Add the different concentrations of this compound or control solutions to the respective wells.

-

Add sodium orthovanadate to the designated set of wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the transporter.

-

-

Initiation and Incubation:

-

Initiate the ATPase reaction by adding a final concentration of 2-5 mM ATP to all wells.

-

Incubate the plate at 37°C for a specific period, typically 20-30 minutes, ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Stop the reaction by adding a solution that will denature the enzyme, such as sodium dodecyl sulfate (SDS).

-

Add the phosphate detection reagent to each well. The reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.

-

Incubate at room temperature for the color to develop as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-850 nm, depending on the reagent) using a plate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each well.

-

Calculate the ABCG2-specific ATPase activity by subtracting the amount of phosphate released in the presence of vanadate (non-ABCG2 ATPase activity) from the total phosphate released in the absence of vanadate.

-

Plot the ABCG2-specific ATPase activity as a function of the this compound concentration to determine the inhibitory effect. The basal ATPase activity (without any compound) is considered 100%.

-

Conclusion

This compound is a significant inhibitor of the ABCG2 transporter, and its mechanism of action involves the depression of the transporter's ATPase activity. This direct interference with the energy source for substrate efflux underscores its potential in overcoming multidrug resistance in cancer therapy. The provided experimental protocol offers a robust framework for researchers to further investigate the specific kinetics and nature of this inhibition. Further studies to precisely quantify the IC50 of this compound on ABCG2 ATPase activity would be valuable for a more complete understanding of its pharmacological profile.

References

Understanding the Binding Site of UR-MB108 on BCRP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of UR-MB108, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The document details the binding site, summarizes key quantitative data, and outlines the experimental methodologies used for its characterization, addressing the core aspects of its interaction with this critical ABC transporter.

Executive Summary

This compound is a tariquidar-related triazole that has been identified as a highly potent and selective inhibitor of the BCRP transporter, with an IC50 value in the nanomolar range.[1][2] Its mechanism of action involves the inhibition of the transporter's ATPase activity, which is crucial for the efflux of substrate molecules.[1][3] Structural and biophysical data suggest that this compound and its analogs bind within the large, hydrophobic central cavity of BCRP, accessible from the cytoplasm and inner leaflet of the cell membrane. This binding event locks the transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[1][3] The high stability of this compound in plasma makes it a valuable tool for in vitro and in vivo studies of BCRP function.[1][2]

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound on BCRP has been quantified through various in vitro assays. The following table summarizes the key data points from published literature.

| Parameter | Value | Assay System | Substrate | Reference |

| IC50 | 79 nM | Hoechst 33342 Transport Assay | Hoechst 33342 | [1][2] |

| Mechanism | ATPase-depressing inhibitor | ATPase Activity Assay | - | [1][3] |

| Selectivity | High for BCRP (ABCG2) | Cellular Transport Assays | - | [1] |

The this compound Binding Site on BCRP

Direct high-resolution structural data for this compound in complex with BCRP is not yet available. However, a cryo-electron microscopy (cryo-EM) structure of BCRP in complex with UR-MB136 (a close, PEGylated analog of this compound) provides significant insights into the binding site.[1] Given the structural similarity and comparable thermostabilization effects on BCRP, it is inferred that this compound binds in a similar fashion.[1][3]

The binding site is a large, hydrophobic, and flexible cavity located in the transmembrane domain (TMD) of the BCRP homodimer, accessible from the cytoplasm. This central cavity is lined by residues from transmembrane helices (TMs) 1, 2, and 5 of both monomers.

Key Interacting Residues (inferred from UR-MB136 cryo-EM structure):

-

TM1: Phenylalanine 432, Phenylalanine 439

-

TM2: Isoleucine 405, Leucine 409

-

TM5: Valine 546, Leucine 554, Phenylalanine 558

The inhibitor occupies the central cavity, making extensive hydrophobic and van der Waals contacts with these residues. This binding mode physically obstructs the substrate-binding pocket and prevents the "tweezer-like" motion of the TMDs that is necessary for the transition to an outward-facing conformation and subsequent substrate efflux.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the interaction of this compound with BCRP.

BCRP Inhibition Assessment: Hoechst 33342 Efflux Assay

This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing the transporter.

Materials:

-

HEK293 cells stably overexpressing human BCRP (HEK293-BCRP) and parental HEK293 cells.

-

Hoechst 33342 dye.

-

This compound and other test compounds.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hanks' Balanced Salt Solution (HBSS).

-

Multi-well plate reader with fluorescence detection (Ex/Em ~350/460 nm).

Procedure:

-

Cell Seeding: Seed HEK293-BCRP and parental HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control compounds in HBSS for 30-60 minutes at 37°C.

-

Substrate Loading: Add Hoechst 33342 (final concentration typically 1-5 µM) to all wells and incubate for a further 60-90 minutes at 37°C.

-

Washing: Wash the cells with ice-cold HBSS to remove extracellular dye.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a plate reader.

-

Data Analysis: Subtract the background fluorescence of the parental cells from the HEK293-BCRP cells. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: BCRP ATPase Activity Assay

This assay determines the effect of this compound on the ATP hydrolysis rate of BCRP, which is coupled to substrate transport.

Materials:

-

Membrane vesicles from Sf9 insect cells or mammalian cells overexpressing human BCRP.

-

ATP, MgCl2, and other buffer components (e.g., MOPS, KCl).

-

This compound.

-

Phosphate detection reagent (e.g., Malachite Green-based).

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a 96-well plate, combine BCRP-containing membrane vesicles with a reaction buffer containing MgCl2 and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, allowing ATP hydrolysis to occur.

-

Termination and Detection: Stop the reaction by adding a quenching solution (e.g., SDS). Add the phosphate detection reagent, which forms a colored complex with the inorganic phosphate released from ATP hydrolysis.

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~620 nm).

-

Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released in the presence of this compound and compare it to the basal ATPase activity (without inhibitor) and stimulated activity (with a known BCRP substrate).

Target Engagement: Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of a ligand to a protein by measuring the change in the protein's thermal stability upon ligand binding.

Materials:

-

Purified BCRP protein.

-

SYPRO Orange fluorescent dye.

-

This compound.

-

Buffer for protein stabilization.

-

Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

-

Reaction Mixture Preparation: In a PCR plate, prepare a reaction mixture containing the purified BCRP protein, SYPRO Orange dye, and either this compound or a vehicle control in a suitable buffer.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C) with incremental temperature increases.

-

Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange in real-time. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the curve. A shift in the Tm in the presence of this compound compared to the control indicates direct binding and stabilization of the protein.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in this guide.

References

Annamycin (Liposomal): A Technical Guide to Overcoming Cancer Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annamycin is a next-generation anthracycline, structurally related to doxorubicin, that has been engineered to overcome key mechanisms of cancer drug resistance. This liposomal formulation demonstrates a superior preclinical and clinical profile, positioning it as a promising therapeutic agent for treating refractory cancers. This technical guide provides an in-depth overview of Annamycin's mechanism of action, its efficacy in drug-resistant models, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers with the knowledge necessary to investigate and potentially utilize Annamycin in the ongoing fight against cancer drug resistance.

Core Mechanism of Action

Annamycin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. By stabilizing the Topo II-DNA cleavage complex, Annamycin induces DNA double-strand breaks, ultimately leading to apoptosis.[1][2] Unlike traditional anthracyclines, Annamycin exhibits enhanced targeting of Topo II, particularly Topo II-alpha and II-beta, making it a more potent inhibitor.[3]

A key feature of Annamycin is its ability to circumvent multidrug resistance (MDR), a common challenge in cancer therapy. This is largely attributed to its non-recognition by P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein (MRP), two major efflux pumps that actively transport conventional chemotherapeutics out of cancer cells.[4][5] This allows Annamycin to accumulate at high intracellular concentrations in resistant cells, leading to potent cytotoxicity.

Quantitative Data on Annamycin's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting Annamycin's effectiveness in overcoming drug resistance and its clinical potential.

Table 1: In Vitro Cytotoxicity and Resistance Index

| Cell Line Pair | Drug | Resistance Index (RI) | Reference |

| MCF-7 (Breast Carcinoma) vs. MCF-7/VP (MRP-expressing) | Annamycin | 1.1 | [4] |

| Doxorubicin | 6.9 | [4] | |

| UMCC-1 (Small-cell Lung Cancer) vs. UMCC-1/VP (MRP-expressing) | Annamycin | 1.4 | [4] |

| Doxorubicin | 11.6 | [4] | |

| HL-60 (Leukemia) vs. HL-60/DOX (P-gp-positive) | Annamycin | 2.6 | [5] |

| Idarubicin | 40 | [5] | |

| Doxorubicin | 117.5 | [5] |

Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.

Table 2: Cellular Accumulation and Efflux

| Cell Line Pair | Drug | Cellular Accumulation (Resistant vs. Sensitive) | Drug Efflux (Resistant vs. Sensitive) | Reference |

| MCF-7 vs. MCF-7/VP | Annamycin | 3- to 5-fold higher than Doxorubicin in both | No change | [4] |

| Doxorubicin | Lower in resistant cells | 20-25% higher in resistant cells at 1 hr | [4] | |

| UMCC-1 vs. UMCC-1/VP | Annamycin | 3- to 5-fold higher than Doxorubicin in both | No change | [4] |

| Doxorubicin | Lower in resistant cells | 20-25% higher in resistant cells at 1 hr | [4] |

Table 3: Clinical Trial Results (MB-106 - Phase 1B/2 in Relapsed/Refractory AML)

| Parameter | Result | Reference |

| Complete Remission (CR) Rate (2nd Line Patients) | 50% | [6] |

| Composite Complete Remission (CRc) Rate (2nd Line Patients) | 60% | [7] |

| Median Overall Survival (Intent-to-Treat Population) | 9 months | [6][8] |

| Median Overall Survival (2nd Line Patients) | 12 months | [6] |

| Median Overall Survival (Patients achieving CR) | 15 months | [6][8] |

| Cardiotoxicity | No clinically significant signs observed | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Annamycin.

References

- 1. moleculin.com [moleculin.com]

- 2. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moleculin Announces Presentation of Positive Data Demonstrating High Anti-Cancer Activity of Annamycin and Non-Cardiotoxic Properties - Moleculin [moleculin.com]

- 4. Annamycin circumvents resistance mediated by the multidrug resistance-associated protein (MRP) in breast MCF-7 and small-cell lung UMCC-1 cancer cell lines selected for resistance to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel anthracycline annamycin is not affected by P-glycoprotein-related multidrug resistance: comparison with idarubicin and doxorubicin in HL-60 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Moleculin's AnnAraC Shows 15-Month Survival in AML Trial | MBRX Stock News [stocktitan.net]

- 7. Moleculin Announces Positive Interim Data in Annamycin MB-106 Phase 1B/2 AML Trial - Moleculin [moleculin.com]

- 8. onclive.com [onclive.com]

The Gatekeeper of Cellular Defense: An In-depth Guide to BCRP Transporters in Normal Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2), is a crucial ATP-binding cassette (ABC) transporter with a profound impact on the pharmacokinetics of numerous drugs and the disposition of endogenous compounds. In normal tissues, BCRP functions as a vigilant gatekeeper, actively effluxing a wide array of substrates, thereby protecting the body from potentially harmful xenobiotics and maintaining cellular homeostasis. This technical guide provides a comprehensive overview of the function of BCRP transporters in normal physiological contexts, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways governing its expression and activity. Understanding the multifaceted roles of BCRP is paramount for the development of safer and more effective therapeutic agents.

Physiological Function and Tissue Distribution of BCRP

BCRP is strategically localized in the apical membranes of epithelial cells in various barrier tissues, where it acts as an efflux pump to limit the absorption and promote the elimination of its substrates.[1] Its expression is most prominent in the following tissues:

-

Intestine: BCRP in the small intestine plays a critical role in limiting the oral bioavailability of many drugs by pumping them back into the intestinal lumen.[2] This function significantly influences the absorption phase of pharmacokinetics. The expression of BCRP mRNA is highest in the duodenum and gradually decreases towards the rectum.[3]

-

Liver: In hepatocytes, BCRP is located on the canalicular membrane and facilitates the biliary excretion of drugs and their metabolites, contributing to hepatic clearance.[4][5][6]

-

Blood-Brain Barrier (BBB): As a key component of the BBB, BCRP actively transports a wide range of substances out of the brain endothelial cells and back into the bloodstream, thereby protecting the central nervous system from neurotoxic compounds.[7][8][9]

-

Placenta: BCRP is highly expressed in the syncytiotrophoblasts of the placenta, where it forms a crucial part of the materno-fetal barrier, protecting the developing fetus from exposure to harmful xenobiotics from the maternal circulation.[10][11]

-

Kidney: In the kidney, BCRP is present on the apical membrane of proximal tubule cells and contributes to the renal clearance of xenobiotics and endogenous waste products by mediating their secretion into the urine.[12][13]

-

Stem Cells: BCRP is also highly expressed in various types of stem cells, where it is thought to contribute to their resistance to toxins and maintain their undifferentiated state.[1]

Quantitative Expression and Transport Kinetics of BCRP

The functional impact of BCRP is directly related to its expression levels and transport efficiency. The following tables summarize key quantitative data on BCRP expression in various human tissues and the kinetic parameters for some of its representative substrates.

Table 1: Quantitative Protein Expression of BCRP in Normal Human Tissues

| Tissue | Expression Level | Unit | Reference |

| Liver | 2.6 ± 0.9 | pmol/g of liver | [14][15] |

| 137.9 ± 42.1 | atmol/µg of membrane protein | [16][17] | |

| Duodenum | 305 ± 248 | fmol/cm² | [14][15] |

| Placenta (Term) | 0.66 | fmol/µg protein | [18] |

| Brain Microvessels | Not directly quantified in pmol/mg, but expression is significant | - | [19][20][21][22] |

Note: Direct comparison of expression levels across studies is challenging due to variations in methodologies and units. The provided data offers a relative understanding of BCRP abundance.

Table 2: Kinetic Parameters (Km and Vmax) for Representative BCRP Substrates

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Estrone-3-sulfate | 3.6 ± 0.3 | 55.2 ± 1.6 | [23] |

| Pitavastatin | 5.73 | Not Reported | [24] |

Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, indicating the affinity of the transporter for the substrate. Vmax (maximal velocity) represents the maximum rate of transport.

Experimental Protocols for Studying BCRP Function

The characterization of BCRP function relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Vesicular Transport Assay

This in vitro assay directly measures the ATP-dependent transport of a substrate into membrane vesicles enriched with BCRP.

Principle: Inside-out membrane vesicles are prepared from cells overexpressing BCRP. In the presence of ATP, BCRP transports its substrates into the vesicles. The amount of substrate accumulated inside the vesicles is quantified over time to determine transport kinetics.

Detailed Protocol:

-

Vesicle Preparation:

-

Culture Sf9 insect cells or HEK293 cells engineered to overexpress human BCRP.

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release membrane fragments.

-

Perform differential centrifugation to isolate the plasma membrane fraction.

-

Resuspend the membrane pellet in a suitable buffer and pass it through a narrow-gauge needle to form inside-out vesicles.

-

Characterize the protein concentration of the vesicle preparation.

-

-

Transport Assay:

-

Prepare a reaction mixture containing the membrane vesicles, the radiolabeled or fluorescently tagged substrate, and a transport buffer (e.g., Tris-HCl, sucrose, MgCl₂).

-

Initiate the transport reaction by adding ATP. For negative controls, add AMP or omit ATP.

-

Incubate the reaction mixture at 37°C for a specific time course (e.g., 1, 2, 5, 10 minutes).

-

Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane that retains the vesicles.

-

Wash the filter with ice-cold stop solution to remove any unbound substrate.

-

Quantify the amount of substrate trapped inside the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.

-

-

Data Analysis:

-

Subtract the amount of substrate accumulated in the absence of ATP (non-specific binding) from the amount accumulated in the presence of ATP to determine the specific transport.

-

Plot the specific transport against time to determine the initial rate of transport.

-

To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Immunohistochemistry (IHC) for BCRP Localization

IHC is used to visualize the localization of BCRP protein within tissue sections.

Principle: A primary antibody specific to BCRP binds to the protein in the tissue. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody, allowing for visualization.

Detailed Protocol:

-

Tissue Preparation:

-

Fix fresh tissue samples in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (4-5 µm) using a microtome and mount them on positively charged glass slides.

-

-

Deparaffinization and Rehydration:

-

Immerse the slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave or pressure cooker. This step is crucial for unmasking the antigenic epitopes.

-

-

Immunostaining:

-

Block endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).

-

Incubate the sections with a primary antibody against BCRP (e.g., monoclonal antibody BXP-21) overnight at 4°C.

-

Wash the slides with a wash buffer (e.g., PBS with Tween 20).

-

Incubate with a biotinylated secondary antibody.

-

Wash the slides.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Develop the color using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

Mount the slides with a permanent mounting medium and a coverslip.

-

-

Microscopy:

-

Examine the slides under a light microscope to assess the localization and intensity of BCRP staining.

-

In Situ Hybridization (ISH) for BCRP mRNA Detection

ISH is used to detect and localize BCRP (ABCG2) mRNA within tissue sections.

Principle: A labeled nucleic acid probe, complementary to the target BCRP mRNA sequence, is hybridized to the tissue section. The probe can then be detected, revealing the cellular location of the mRNA.

Detailed Protocol:

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to a specific region of the human ABCG2 mRNA. A sense probe should also be prepared as a negative control.

-

-

Tissue Preparation:

-

Prepare paraffin-embedded tissue sections as described for IHC.

-

Deparaffinize and rehydrate the sections.

-

-

Permeabilization and Prehybridization:

-

Treat the sections with proteinase K to increase probe accessibility.

-

Perform a prehybridization step in a hybridization buffer to block non-specific binding sites.

-

-

Hybridization: